2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Linezolid was pioneered as the first approved drug containing an oxazolidinone ring as the pharmacophore group .
Synthesis Analysis
The synthesis of 2-oxazolidinone frameworks has been achieved through carbon dioxide (CO2) fixation reactions under solvent-free conditions . The cycloaddition of CO2 to aziridine derivatives is discussed first. This is followed by carboxylative cyclization of N-propargylamines with CO2 and three-component coupling .Molecular Structure Analysis
Oxazolidinone is a five-member heterocyclic ring . The molecular structure of 2-oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)- is not explicitly mentioned in the search results.Chemical Reactions Analysis
The chemical reactions involving 2-oxazolidinone frameworks include the cycloaddition of CO2 to aziridine derivatives, carboxylative cyclization of N-propargylamines with CO2, and three-component coupling .Wissenschaftliche Forschungsanwendungen
Novel Oxazolidinone Antibacterial Agents
Oxazolidinones represent a novel class of antimicrobial agents characterized by a unique mechanism of bacterial protein synthesis inhibition. Research into oxazolidinone analogs, such as U-100592 and U-100766, has demonstrated significant in vitro antibacterial activity against a variety of clinically significant human pathogens. These compounds have shown effectiveness against both methicillin-susceptible and resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, Enterococcus faecalis and faecium, Streptococcus pyogenes, and Streptococcus pneumoniae, among others. Notably, these studies have found that strains resistant to other antibiotics are not cross-resistant to oxazolidinones, and that human serum does not affect the antibacterial activities of these compounds (Zurenko et al., 1996).
Fluorescent Oxazolidinone Derivatives
The synthesis of optically active oxazolidinone derivatives has been explored for their potential use in asymmetric synthesis and their properties as strongly fluorescent materials. For instance, (4S-(+)-3-(isocyanoacetyl)-4-(phenylmethyl)-2-oxazolidinone and its enantiomer have been synthesized, leading to derivatives with high fluorescence quantum yields. These developments open up possibilities for the use of oxazolidinone derivatives in materials science and molecular imaging (Tang & Verkade, 1996).
Impurity Profile Analysis in Drug Synthesis
The characterization of the impurity profile of drug substances is crucial in pharmaceutical development. For oxazolidinone derivatives being developed for the treatment of thrombotic disorders, liquid chromatography-mass spectrometry (LC-MS) techniques have been utilized to separate and characterize byproducts in bulk drug substances. Such analyses are essential for ensuring the purity and safety of pharmaceutical compounds (Thomasberger et al., 1999).
Enzymatic Synthesis of Oxazolidinones
The enzymatic synthesis of oxazolidinones using 2-aminoalochol and dimethyl carbonate represents a novel approach to producing these compounds. This method, employing immobilized lipases, highlights an environmentally friendly alternative to traditional chemical syntheses, providing a pathway to multifunctional oxazolidinones with diverse biological activities. Kinetic modeling of this process sheds light on the mechanisms and efficiency of enzymatic reactions in the synthesis of these important compounds (Yadav & Pawar, 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(4S)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQUPSUDOOOQRB-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.